

A Technical Guide to High-Purity Amine-PEG-FITC for Researchers

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Compound of Interest		
Compound Name:	NH2-Peg-fitc	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing high-purity Amine-Polyethylene Glycol-Fluorescein Isothiocyanate (**NH2-PEG-FITC**) in research and development. This guide covers the selection of commercial suppliers, key technical specifications, detailed experimental protocols for common applications, and an example of its use in studying cellular signaling pathways.

Introduction to NH2-PEG-FITC

NH2-PEG-FITC is a heterobifunctional molecule that combines the benefits of a polyethylene glycol (PEG) spacer with a reactive primary amine and a fluorescent FITC tag. The PEG linker enhances solubility, reduces immunogenicity, and provides a flexible spacer arm, minimizing steric hindrance in conjugation reactions. The terminal primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, commonly found on proteins, peptides, and other biomolecules. The FITC fluorophore, with its bright green fluorescence, enables straightforward visualization and quantification in a variety of applications.[1][2] This combination of properties makes NH2-PEG-FITC a versatile tool for bioconjugation, cell labeling, nanoparticle functionalization, and studying biological processes like receptor trafficking and intracellular signaling.[3][4]

Commercial Suppliers and Technical Specifications







A variety of commercial suppliers offer high-purity **NH2-PEG-FITC** with a range of molecular weights and specifications. When selecting a supplier, it is crucial to consider not only the molecular weight of the PEG chain but also the purity and polydispersity index (PDI) of the product. PDI is a measure of the distribution of molecular weights in a given polymer sample; a lower PDI indicates a more homogenous product, which is critical for reproducible experimental results.

Below is a summary of technical specifications from several prominent suppliers. Please note that specifications can vary by batch, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.



Supplier	Molecular Weight (Da) Options	Purity	Polydispers ity Index (PDI)	Excitation Max (nm)	Emission Max (nm)
Biopharma PEG	200, 400, 600, 1k, 2k, 3.4k, 5k, 10k, 20k	≥95%	Not specified	~495	~515-520
Creative PEGWorks	1k, 2k, 3.4k, 5k, 10k	≥95%	1.02 - 1.05	~494	~521
Nanocs	1k, 2k, 3.4k, 5k, 10k, 20k	>95%	<1.08	~495	~515-520
Broadpharm	PEG4, PEG12, 1k, 2k, 5k, 10k	≥95%	Not specified	~495	~525
CD Bioparticles	200, 400, 500, 600, 800, 1k, 2k, 3.4k, 4k, 5k, 6k, 8k, 10k, 20k	≥95%	Not specified	Not specified	Not specified
Abbexa	1k, 2k, 3.4k, 4k, 5k, 6k, 8k, 10k, 20k	≥95%	Not specified	Not specified	Not specified

Experimental Protocols

The primary amine group on **NH2-PEG-FITC** is a versatile functional group for conjugation to various molecules. The following are detailed protocols for common applications.

Protein Labeling via Amide Bond Formation

This protocol describes the conjugation of **NH2-PEG-FITC** to a protein with accessible carboxyl groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).



Materials:

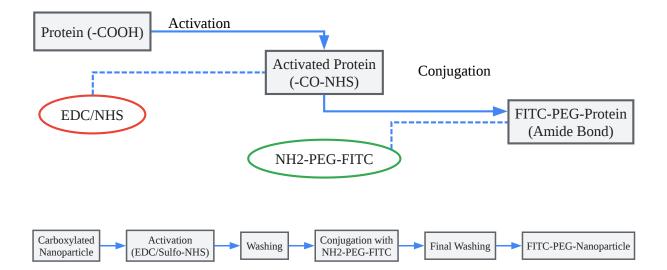
- Protein of interest in a suitable buffer (e.g., MES, PBS, pH 6.0)
- NH2-PEG-FITC
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
- Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography)

Procedure:

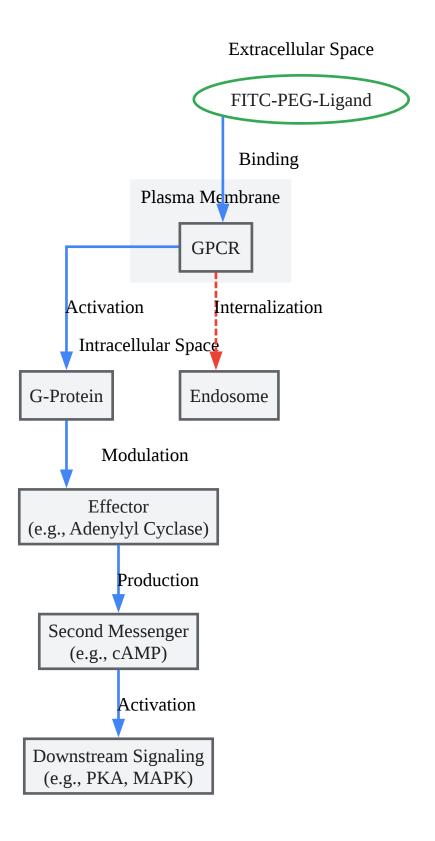
- Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the protein solution. Incubate for 15 minutes at room temperature.
- Conjugation: Immediately add a 10- to 20-fold molar excess of NH2-PEG-FITC to the activated protein solution.
- Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
- Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to quench the reaction. Incubate for 15 minutes.
- Purification: Remove excess, unreacted NH2-PEG-FITC and byproducts by size-exclusion chromatography or dialysis.
- Characterization: Confirm conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~495 nm for FITC) and



SDS-PAGE (observing a shift in the molecular weight of the protein).







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